molecular formula C14H20N2O3 B15087831 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid

Cat. No.: B15087831
M. Wt: 264.32 g/mol
InChI Key: CETIEYKHHXZMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid typically involves the reaction of 4-methylpiperazine with ethylene oxide, followed by the reaction with benzoic acid. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as an antidepressant and antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin receptors, which play a crucial role in mood regulation. By binding to these receptors, the compound can modulate neurotransmitter levels, leading to its antidepressant and antipsychotic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles

Uniqueness

2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid is unique due to its specific structural features, which allow it to interact with a distinct set of biological targets. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethoxy]benzoic acid

InChI

InChI=1S/C14H20N2O3/c1-15-6-8-16(9-7-15)10-11-19-13-5-3-2-4-12(13)14(17)18/h2-5H,6-11H2,1H3,(H,17,18)

InChI Key

CETIEYKHHXZMCF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.